molecular formula C19H31NO B5766414 4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B5766414
M. Wt: 289.5 g/mol
InChI Key: FCYMQHKHRZHXAD-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group and a trimethylpentan-2-yl group attached to a benzamide core, making it a chemically differentiated building block for organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,4,4-trimethylpentan-2-amine under specific reaction conditions. The process may include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.

    Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of hindered amine motifs and other complex organic structures .

Properties

IUPAC Name

4-tert-butyl-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-17(2,3)13-19(7,8)20-16(21)14-9-11-15(12-10-14)18(4,5)6/h9-12H,13H2,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYMQHKHRZHXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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